molecular formula C14H17NO4 B084779 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS No. 10314-98-4

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Cat. No. B084779
CAS RN: 10314-98-4
M. Wt: 263.29 g/mol
InChI Key: URTPNQRAHXRPMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid derivatives and related compounds involves various strategies, including N hydrocarbylation, chloridization, cyclic addition, and hydrolysis processes. These methods have been optimized to improve yields and simplify operational steps. For example, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, demonstrated a yield increase of more than 10% compared to previous literature, highlighting advancements in synthesis techniques (L. Chun, 2000).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been elucidated through crystallography, showing their crystallization in specific space groups and detailing unit-cell parameters. Such structural analyses provide insights into the molecular geometry, conformation, and stereochemistry of these compounds, which are crucial for understanding their chemical behavior and reactivity (P. Sudhakar et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their versatility in synthetic applications. For instance, the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcase the chemical functionality and potential pharmaceutical relevance of these compounds (F. Picard et al., 2000).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, play a significant role in the application and handling of these compounds. Studies on compounds like 4-piperidinecarboxylic acid hydrochloride reveal detailed crystallographic data, including the piperidine ring's conformation and the molecular interactions within crystals (M. Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are fundamental for the practical use of these compounds in synthesis and drug development. Investigations into the synthesis, reactivity, and evaluation of derivatives highlight the chemical versatility and potential applications of piperidine-based compounds (Samir Ibenmoussa et al., 1998).

Scientific Research Applications

  • Synthesis of Spiro Compounds : A study by Freund and Mederski (2000) demonstrated a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This method is significant for the synthesis of compounds with potential pharmacological interest, such as natural products and therapeutics for liver disorders (Freund & Mederski, 2000).

  • New Synthesis Methods : Chun (2000) presented a new synthesis method for 1 benzenemethyl piperidine 4 carboxylic acid, offering an improved operation method and increased yield compared to previous methods (Chun, 2000).

  • Piperidinedione Derivatives : Ibenmoussa et al. (1998) explored the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are used in the synthesis of compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

  • Synthesis of Piperidine Derivatives : Acharya and Clive (2010) explored the synthesis of piperidine derivatives from serine, providing a route to optically pure piperidines useful for a range of amines with substituted piperidine units. This method is versatile for the synthesis of various amines (Acharya & Clive, 2010).

  • Catalytic Applications : Ghorbani‐Choghamarani and Azadi (2015) described the synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst using Piperidine-4-carboxylic acid (PPCA) for the efficient synthesis of certain derivatives. This highlights its role in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

  • Antithrombotic Drug Development : De Candia et al. (2009) synthesized a series of benzyloxy anilides of nipecotic and isonipecotic acids, acting as inhibitors of platelet aggregation and blood coagulation enzymes. This research contributes to the development of new antithrombotic drugs (De Candia et al., 2009).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPNQRAHXRPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

CAS RN

10314-98-4
Record name 1-Carbobenzoxy-4-piperidinecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-CBZ-isonipecotic acid Benzyl chloroformate (16.4 mL, 115 mmol) in toluene (50 mL) was added dropwise to a stirred solution of 12.9 g (100 mmol) of isonipecotic acid (Aldrich) and 21.0 g (250 mmol) of sodium bicarbonate in 200 mL of water. After 14 h, the mixture was extracted with ether (3×50 ml) and the ether layers were discarded. The aqueous layer was acidified with conc. HCl to pH 2, causing the product to precipitate. The product was partitioned into ethyl acetate (3×50 mL) and the combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo to yield 22.6 g (86%) of N-CBZ-isonipecotic acid as a viscous oil. Step B: N-CBZ-4-(BOC-amino)-piperidine A solution of N-CBZ-isonipecotic acid (10.3 g, 38.9 mmol) in tert-butyl alcohol (100 mL) and DCM (100 mL) was treated with diphenylphosphoryl azide (11.8 g, 42.8 mmol), TEA (5.97 mL, 42.8 mmol), and the resulting mixture was heated at reflux for 3 days. The solution was concentrated in vacuo and the residue was partitioned between ether and water. The organic layer was washed successively with 10% aq citric acid, sat. sodium bicarbonate, brine, dried over magnesium sulfate, and concentrated to an oil. This residue was purified by silica gel flash chromatography (gradient elution, 7:3 to 1:1 hexane-ether) to afford 3.2 g (25%) of the title compound as a colorless crystalline solid: TLC Rf 0.21 (1:1 hexane/ethyl ether). Step C: 4-(BOC-amino)-piperidine N-CBZ-4-(BOC-amino)-piperidine (3.0 g, 9.0 mmol) was dissolved in ethanol (100 mL) and transferred into a Parr shaker bottle. After adding 10% palladium on carbon (0.5 g), the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus. The catalyst was removed by filtration through a pad of Celite. The filter cake was washed with ethanol and the combined filtrate and washings were concentrated in vacuo to yield 1.8 g (100%) of crude 4-(BOC-amino)-piperidine as a pale yellow oil. This product was used immediately in the next step without further purification. Step D: [4-(BOC-amino)-piperidine]-(COO-resin) Hydroxymethyl resin (4.0 g of 0.45 mmol/g, 1.8 mmol) was rinsed several times with toluene. A solution of 20% phosgene in toluene (50 mL) was added to the hydroxymethyl resin (2×30 min) to generate the chloroformate intermediate. After rinsing the resin several times with toluene and dioxane, a solution of 4-(BOC-amino)-piperidine (Step C, 1.8 g, 9.0 mmol) in dioxane was added, and the resulting mixture was agitated for 3 h. The resin was rinsed with dioxane, DCM, and dried in vacuo, to provide 4.4 g of the title compound. Step E: BOC-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) An aliquot (0.82 g, ˜0.33 mmol) of the resin from Step D was treated with TFA deblock, neutralized, washed, and coupled with 3 eq of BOC-(N-Me-DβNal) (from Example 4, Step B), 3 eq of BOP, 3 eq of HOBt and 4.5 eq of NMM in DMA/DCM for 1 h, after which a negative ninhydrin test was observed. Step F: FMOC-DβNal-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) The above sample of BOC-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) was deblocked with TFA, neutralized, washed, and coupled with 4 eq of FMOC-D-β-naphthylalanine, 4 eq of BOP-Cl, and 6 eq of DIPEA in DCM overnight, after which a negative ninhydrin test was observed. Step G: (inip)-DβNal-(N-Me-DβNal)-N-(4-piperidinyl) amide, TFA salt The above sample of FMOC-DβNal-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin) was deblocked with 20% piperidine/DMA, washed, and coupled with 3 eq of N-BOC-isonipecotic acid (from Example 1, Method B, Step E), 3 eq of BOP, 3 eq of HOBt, and 4.5 eq of NMM in DMA/DCM for 1 h, after which a negative ninhydrin test was observed. The peptide was deblocked with TFA, washed, and dried in vacuo to give (inip)-DβNal-(N-Me-DβNal)-[4-(4-amino-piperidine)]-(COO-resin). This peptide was cleaved from the resin with HF and lyophilized as per the general procedure to provide 88 mg of a crude solid. This solid was purified by reverse phase HPLC (15-20μ, 300 Å, Vydac C-18, 1×50 cm, gradient: 23-38% acetonitrile (0.1% TFA) in water (0.1% TFA) in 60 min at 9 mL/min, rt=43 min) to give 39 mg of the title compound as a colorless powder after lyophilization. MS (electrospray, M+H) 619.4.
Name
N-CBZ-isonipecotic acid Benzyl chloroformate
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperidine-4-carboxylic acid (64.8 g, 0.5 mol) in H2O (50 mL) was treated with NaOH (44.0 g, 1.1 mol). The reaction mixture was cooled to 0° C. and treated with CbzCl (93.8 g, 0.55 mol). The reaction mixture was stirred at ambient temperature for 4 hours and the mixture was extracted with Et2O (3 150 mL) The aqueous phase was acidified with 6 N HCl (140 mL) and extracted with EtOAc (3 200 mL). The solution was dried over MgSO4, filtered, and concentrated to afford crude piperidine-1,4-dicarboxylic acid monobenzyl ester (120 g), which was used without further purification: MS (ESI) m/z 262 [M−H]+.
Quantity
64.8 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
93.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the solution of piperidine-4-carboxylic acid (1.3 g, 10 mmol) of water (20 ml) was added sodium hydroxide (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.2 g of crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid was obtained. To a stirred solution of crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.05 g, 4 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give crude benzyl-4-(chlorocarbonyl)piperidine-1-carboxylate. To a stirred solution of ethyl 3-amino-2-hydroxybenzoate (0.501 g, 3.0 mmol) and triethylamine (0.455 g, 4.5 mmol) in anhydrous dichloromethane (20 mL) was added dropwise a solution of crude benzyl-4-(chlorocarbonyl)piperidine-1-carboxylate (1.014 g, 3.6 mmol) in anhydrous dichloromethane (5 mL) at 0° C. After the addition, the mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane, washed with water (30 mL×3), brine (30 mL), dried over anhydrous sodium sulfate, and concentrated to give crude product. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=30:1 to 5:1) to give benzyl-4-(2-hydroxy-3-(methoxycarbonyl)phenylcarbamoyl)piperidine-1-carboxylate (0.25 g, yield 20%; LC-MS (ESI) m/z: 413 (M+1)+) and 1-benzyl 4-(2-(1-(benzyloxycarbonyl)piperidine-4-carboxamido)-6-(methoxycarbonyl)phenyl)piperidine-1,4-dicarboxylate (1.0 g, yield 51%; LC-MS (ESI) m/z: 658 (M+1)+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To piperidine-4-carboxylic acid (25 g) in THF (75 ml) there was added water (75 ml), followed by sodium bicarbonate (30.8 g). The mixture was cooled to 0° C., and Cbz chloride (38.9 ml) was added dropwise. The reaction mixture was then stirred for 5 h at room temperature (TLC monitoring). When the reaction was complete, the organic solvent was distilled off and the residue was taken up in water (200 ml) and washed with ethyl acetate (2×150 ml). The aqueous phase was acidified with dilute aqueous HCl solution and extracted with ethyl acetate. The organic phase was dried (Na2SO4) and concentrated under vacuum. Yield: 48.5 g (96%)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
38.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of piperidine-4-carboxylic acid (4.7 g, 36 mmol) in 0.5M aqueous sodium hydroxide (160 ml, 80 mmol) and dioxan (50 ml) was treated with benzyl chloroformate (4.3 ml, 5.13 g, 30 mmol). After 1 hour the mixture was acidified with 5M aqueous hydrochloric acid and extracted twice with ethyl acetate. The combined organic extracts were washed with water and brine, then dried and evaporated affording an oil (7.9 g, 100%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 3
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1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
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1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Citations

For This Compound
9
Citations
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the 5-oxopyrrolidin-3-yl fragment in the previously reported lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent CCR5 …
Number of citations: 77 www.sciencedirect.com
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2008 - Elsevier
A new series of quinazolines that function as CCR4 antagonists were discovered during the screening of our corporate compound libraries. Subsequent compound optimization …
Number of citations: 38 www.sciencedirect.com
C Qu, M Ding, Y Zhu, Y Lu, J Du, M Miller… - Journal of medicinal …, 2017 - ACS Publications
Transient receptor potential canonical 3/6/7 (TRPC3/6/7) are highly homologous receptor-operated nonselective cation channels. Despite their physiological significance, very few …
Number of citations: 45 pubs.acs.org
DJ Calleja, N Kuchel, BGC Lu, RW Birkinshaw… - Frontiers in …, 2022 - frontiersin.org
The COVID-19 pandemic continues unabated, emphasizing the need for additional antiviral treatment options to prevent hospitalization and death of patients infected with SARS-CoV-2. …
Number of citations: 4 www.frontiersin.org
M Zeller - 2016 - cdr.lib.unc.edu
Synthesis of Butyrolactones via Polar Radical Crossover Cycloaddition A direct catalytic synthesis of γ-butyrolactones from simple alkene and unsaturated acid starting materials is …
Number of citations: 2 cdr.lib.unc.edu
KMM Huihui - 2017 - search.proquest.com
Cross–electrophile coupling reactions allow for the formation of carbon–carbon bonds, leading to a variety of reactions that have synthetic applications to medicinally relevant …
Number of citations: 3 search.proquest.com
W Alexander - 2017 - urresearch.rochester.edu
Chronic injury and inflammation are among the most established determinants of cancer risk, and the myriad of factors that contribute to this association is an active area of investigation…
Number of citations: 2 urresearch.rochester.edu
Y Tsuchihashi, S Abe, L Miyamoto… - Molecular …, 2020 - ACS Publications
Camptothecin possesses broad antitumor spectra on various cancers. In spite of its marked tumor-suppressing potency, camptothecin is too hydrophobic to be solved in water and …
Number of citations: 12 pubs.acs.org
Y Xu, H Wu, L Huang, B Zhai, X Li, S Xu, X Wu… - European Journal of …, 2022 - Elsevier
Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors are the first and most successful drugs designed to exploit the concept of synthetic lethality (SL) between PARP-1 and BRCA1/2, …
Number of citations: 7 www.sciencedirect.com

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